BE“GHE Validation & Comparative

Check Availability & Pricing

Head-to-Head Comparison: GSK3326595 vs.
PRT543 - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3326595

Cat. No.: B10829419

A comprehensive analysis of two selective PRMT5 inhibitors, GSK3326595 and PRT543, this
guide offers a detailed comparison of their preclinical and clinical profiles to inform researchers,
scientists, and drug development professionals.

This guide provides a structured overview of the biochemical potency, cellular activity,
pharmacokinetic properties, and clinical efficacy of GSK3326595 and PRT543, two prominent
small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). All quantitative data
is presented in clear, comparative tables, and key experimental methodologies are detailed.
Visual diagrams of the PRMT5 signaling pathway and a conceptual experimental workflow are
also included to facilitate a deeper understanding of these compounds.

At a Glance: Key Differences
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Feature GSK3326595 PRT543

Potent, selective, and )
Potent and selective PRMT5

Primary Mechanism reversible PRMTS5 inhibitor.[1] o
inhibitor.[3][4]

[2]

Anti-proliferative activity in
various cancer cell lines and in ~ Broad antitumor activity in vitro

vivo models.[1] Limited clinical and in vivo.[3] Durable

Reported Activity o ) )
activity as a monotherapy in responses observed in some
heavily pretreated myeloid solid tumor patients.[2]
neoplasms.[1][5]

Phase I/ll trials conducted; no Phase | trials have been

Clinical Development Status future studies planned for completed, with expansion

monotherapy.[1][5] cohorts ongoing.[6][7]

Biochemical and Cellular Potency

Both GSK3326595 and PRT543 demonstrate potent inhibition of PRMT5 enzymatic activity
and cellular proliferation in a range of cancer cell lines.
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) Cell Line
IC50 / Kiapp
Compound Assay Type Target (nM) Examples &
n
IC50
Kiapp: 3.0-9.9 Z-138 (Mantle
) PRMT5/MEP50 nM (for various Cell Lymphoma):
GSK3326595 Enzymatic Assay ) )
complex peptide glC50 in low nM
substrates)[8] range[9]
Cell-Based ] ] HCT-116: 189
Proliferation
Assay nM[10]
Granta-519
, PRMT5/MEP50 IC50: 10.8 nM[3]  (Mantle Cell
PRT543 Enzymatic Assay
complex [4] Lymphoma):
IC50 = 31 nM[11]
IC50 values
ranging from 10 -
Cell-Based ] ] SET-2 (AML):
Proliferation 1000 nM across
Assay IC50 = 35 nM[11]

>50 cancer cell
lines[12]

Pharmacokinetic Profile

Pharmacokinetic data from Phase | clinical trials reveal that both compounds are orally

bioavailable with relatively short half-lives.

Parameter

GSK3326595 (400 mg or

300 mg daily)

PRT543 (35 mg, 5 times

per week)

Tmax (Time to Maximum

Concentration)

~2 hours[2][5]

Not explicitly stated

Terminal Half-life (T1/2)

4 - 6 hours[2][5]

14 hours[13]

Cmax (Maximum

Concentration)

Not explicitly stated

1988 nM[13]

AUC (Area Under the Curve)

Not explicitly stated

19813 nM.hr[13]
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Clinical Efficacy and Safety

Clinical trial results for GSK3326595 and PRT543 highlight different efficacy signals and patient
populations.

GSK3326595 (NCT03614728)

Patient Population: Relapsed/refractory myelodysplastic syndrome (MDS), chronic
myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML).[1][11]

Efficacy: Limited clinical activity as a monotherapy in heavily pretreated patients.[1][5]

o Five out of 30 patients (17%) met the criteria for clinical benefit rate, which included stable
disease for more than 8 weeks and one case of marrow complete remission.[1][5]

Adverse Events: The most frequent treatment-related adverse events (=20% of patients)
were decreased platelet count (27%), dysgeusia (23%), fatigue (20%), and nausea (20%).[1]

[5]

PRT543 (NCT03886831)

Patient Population: Advanced solid tumors and hematologic malignancies.[7][14]

Efficacy: Showed encouraging clinical activity with a complete response in a patient with
HRD+ ovarian cancer and prolonged stable disease in multiple patients.[15]

o In a cohort of patients with adenoid cystic carcinoma, the overall response rate was 2%,
with 70% of patients achieving stable disease.[16] The median progression-free survival
was 5.9 months.[16]

Adverse Events: The most common Grade 3 or higher treatment-related adverse events
were thrombocytopenia and anemia.[2]

Mechanism of Action and Signaling Pathways

Both GSK3326595 and PRT543 function by inhibiting PRMT5, a key enzyme that catalyzes the
symmetric dimethylation of arginine residues on histone and non-histone proteins. This

inhibition disrupts several cellular processes critical for cancer cell survival and proliferation.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b10829419?utm_src=pdf-body
https://www.benchchem.com/product/b10829419?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39290981/
https://preludetx.com/wp-content/uploads/2021/02/PRT543-_Poster-060420.pdf
https://pubmed.ncbi.nlm.nih.gov/39290981/
https://pubmed.ncbi.nlm.nih.gov/30885941/
https://pubmed.ncbi.nlm.nih.gov/39290981/
https://pubmed.ncbi.nlm.nih.gov/30885941/
https://pubmed.ncbi.nlm.nih.gov/39290981/
https://pubmed.ncbi.nlm.nih.gov/30885941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7925377/
https://meridian.allenpress.com/innovationsjournals-JIPO/article/5/3/58/483305/Protein-Arginine-Methyltransferase-5-PRMT5
https://aacrjournals.org/mct/article/20/12_Supplement/P039/676075/Abstract-P039-A-phase-1-dose-escalation-study-of
https://pubmed.ncbi.nlm.nih.gov/38118249/
https://pubmed.ncbi.nlm.nih.gov/38118249/
https://www.researchgate.net/publication/337247638_A_Phase_III_Study_to_Investigate_the_Safety_and_Clinical_Activity_of_the_Protein_Arginine_Methyltransferase_5_Inhibitor_GSK3326595_in_Subjects_with_Myelodysplastic_Syndrome_and_Acute_Myeloid_Leukemia
https://www.benchchem.com/product/b10829419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

One of the primary mechanisms of action for PRMT5 inhibitors is the modulation of mMRNA
splicing.[17][18] PRMT5 is known to methylate components of the spliceosome, and its
inhibition leads to alterations in pre-mRNA splicing.[17] This can result in the production of non-
functional proteins or the downregulation of oncogenic drivers. For instance, GSK3326595 has
been shown to induce alternative splicing of MDM4, leading to p53 activation.[18]

PRMTS5 inhibition also impacts the DNA damage response (DDR) pathway. PRT543 has been
shown to downregulate the expression of key DDR genes such as BRCA1/2, ATM, and RAD51.
[17][19] This suggests that PRMTS5 inhibitors could potentially sensitize cancer cells to DNA-
damaging agents and PARP inhibitors.[17][19]
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PRMT5 Signaling and Inhibition

Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)

A common method to assess the anti-proliferative activity of compounds like GSK3326595 and
PRT543 is the CellTiter-Glo® Luminescent Cell Viability Assay.
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of the PRMT5 inhibitor (e.g.,
GSK3326595 or PRT543) or vehicle control (DMSO).

Incubation: Plates are incubated for a specified period (e.g., 6-10 days).[9]

Lysis and Luminescence Reading: At the end of the incubation, CellTiter-Glo® reagent is
added to lyse the cells and generate a luminescent signal proportional to the amount of ATP
present, which is indicative of the number of viable cells.

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to
the vehicle control, and IC50 values are calculated using non-linear regression analysis.
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Clinical Trial Design (Phase )

The Phase | clinical trials for both GSK3326595 (NCT03614728) and PRT543 (NCT03886831)
followed a similar open-label, dose-escalation, and dose-expansion design.[7][11][14]

o Dose Escalation Phase: Patients with advanced, relapsed/refractory cancers are enrolled in
sequential cohorts and receive escalating doses of the investigational drug. The primary
objective is to determine the maximum tolerated dose (MTD) and the recommended Phase 2
dose (RP2D).

e Dose Expansion Phase: Once the RP2D is established, additional patients with specific
tumor types or molecular profiles are enrolled in expansion cohorts to further evaluate the
safety, tolerability, and preliminary efficacy of the drug in these targeted populations.

Conclusion

GSK3326595 and PRT543 are both potent and selective inhibitors of PRMT5 with
demonstrated preclinical anti-cancer activity. While both compounds have advanced to clinical
trials, their development trajectories and reported clinical outcomes have diverged. PRT543
has shown promising signs of durable clinical activity in certain solid tumors, leading to ongoing
investigation in expansion cohorts. In contrast, GSK3326595 exhibited limited monotherapy
efficacy in a heavily pretreated myeloid malignancy population, and its future development as a
single agent in this context is not being pursued. For researchers, the choice between these
molecules for preclinical studies may depend on the specific cancer type and the desired
therapeutic strategy, such as monotherapy versus combination therapy. The differential clinical
outcomes underscore the importance of patient selection and biomarker strategies in the
development of PRMTS5 inhibitors.
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[https://www.benchchem.com/product/b10829419#head-to-head-comparison-of-
gsk3326595-and-prt543]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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